molecular formula C9H7NO3S2 B13477073 5-(Pyridin-2-yl)thiophene-2-sulfonic acid

5-(Pyridin-2-yl)thiophene-2-sulfonic acid

Cat. No.: B13477073
M. Wt: 241.3 g/mol
InChI Key: QWZZUZAIHNZLEN-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)thiophene-2-sulfonic acid is a heterocyclic compound that combines a pyridine ring and a thiophene ring, both of which are fused with a sulfonic acid group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reaction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)thiophene-2-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl chloride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted derivatives depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)thiophene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(Pyridin-2-yl)thiophene-2-sulfonic acid apart is its unique combination of a pyridine ring, a thiophene ring, and a sulfonic acid group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7NO3S2

Molecular Weight

241.3 g/mol

IUPAC Name

5-pyridin-2-ylthiophene-2-sulfonic acid

InChI

InChI=1S/C9H7NO3S2/c11-15(12,13)9-5-4-8(14-9)7-3-1-2-6-10-7/h1-6H,(H,11,12,13)

InChI Key

QWZZUZAIHNZLEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)O

Origin of Product

United States

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